molecular formula C4H2F2O4 B1229637 2,3-Difluorofumaric acid CAS No. 2714-32-1

2,3-Difluorofumaric acid

Cat. No.: B1229637
CAS No.: 2714-32-1
M. Wt: 152.05 g/mol
InChI Key: JUVWKFKXIVLAHQ-OWOJBTEDSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,3-Difluorofumaric acid is C4H2F2O4 . It has a molecular weight of 152.05300 . The structure of DFFA includes two fluorine atoms, which contribute to its unique properties.

Scientific Research Applications

Biotechnological Processes in Fumaric Acid Production

2,3-Difluorofumaric acid, a derivative of fumaric acid, may have implications in biotechnological processes. Fumaric acid is a key platform chemical in biorefineries, used for obtaining biofuels, chemicals, materials, food, and feed from biomass. The biotechnological processes for fumaric acid production, especially involving fungi of the Rhizopus genus, highlight its significance in the biorefinery perspective (Martin-Dominguez et al., 2018).

Chemical Synthesis and Structural Applications

This compound may be relevant in the synthesis of metal-organic polymers. A study on the synthesis and characterization of complexes involving fumaric acid indicates the potential of such derivatives in constructing complex chemical structures (Lin et al., 2016).

Chemical Reactions and Organic Synthesis

The nucleophilic reactivity of dihydroxyfumaric acid, a compound closely related to this compound, shows potential in organic synthesis. This includes base-mediated cascade aldol addition and fragmentation reactions, which could be significant in developing new synthetic pathways (Ward et al., 2018).

Environmental and Water Treatment Studies

This compound and its derivatives could play a role in environmental science, particularly in studies involving perfluorinated compounds. Research on the degradation of perfluorooctanoic acid by zero-valent iron nanoparticles under ultraviolet light demonstrates the relevance of such compounds in environmental remediation technologies (Xia & Liu, 2020).

Potential Applications in Pharmacology

While specifically excluding drug-related information, it's worth noting that fumaric acid derivatives, including this compound, may have implications in the broader field of pharmacology. The pharmacokinetics of fumaric acid esters, for example, reveal important in vivo effects that could be relevant in medicinal chemistry research (Mrowietz et al., 2018).

Properties

IUPAC Name

(E)-2,3-difluorobut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVWKFKXIVLAHQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)F)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)O)\F)(\C(=O)O)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2714-32-1
Record name 2,3-Difluorofumaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002714321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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